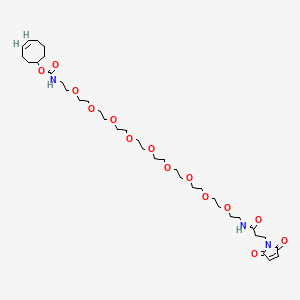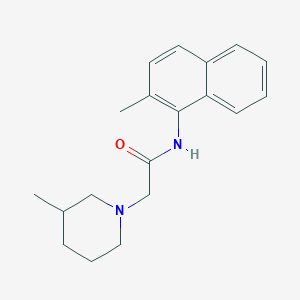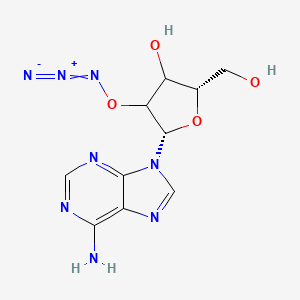
9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of a purine ring system substituted with a nitrobenzyl group and dimethylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine ring is then alkylated with the nitrobenzyl group using suitable alkylating agents under controlled conditions.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or other methylating agents.
Industrial Production Methods
Industrial production of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural purines, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine: Similar structure but with an amino group instead of a nitro group.
9-Benzyl-9H-purin-6-amine: Lacks the dimethyl and nitro substitutions.
N,N-Dimethyl-9-(4-methylbenzyl)-9H-purin-6-amine: Contains a methyl group instead of a nitro group on the benzyl ring.
Uniqueness
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is unique due to the presence of both the nitrobenzyl and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
13233-85-7 |
|---|---|
Molekularformel |
C14H14N6O2 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(6-4-10)20(21)22/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
JVMODBRXTBWHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)



![1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one](/img/structure/B11831684.png)
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)



![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)

